Isohyenanchin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

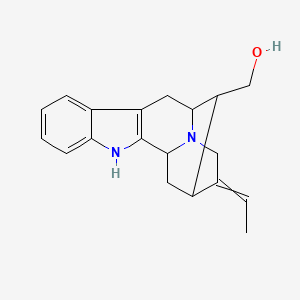

Isohyenanchin is a natural product found in Picrodendron baccatum . It has a molecular formula of C15H20O7 and a molecular weight of 312.31 g/mol . It is also known by other names such as Hydroxycoriatin .

Molecular Structure Analysis

The molecular structure of Isohyenanchin is quite complex. It includes several functional groups and rings. The IUPAC name for Isohyenanchin is (1S,2R,3S,5R,6R,7R,8S,9R,12S)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2’-oxirane]-11-one .Physical And Chemical Properties Analysis

Isohyenanchin has a molecular weight of 312.32 g/mol . It is a powder that is stable under normal temperatures and pressures . It should be stored at -20°C for long term storage .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Isohyenanchin has shown potential in medicinal chemistry , particularly in the design of heterocyclic compounds that exhibit a range of biological activities. Its unique molecular structure allows for the exploration of new pharmacophores and the development of novel therapeutic agents. Research in this area could lead to breakthroughs in treatments for diseases such as cancer, Alzheimer’s, and diabetes .

Natural Product Synthesis

In the realm of natural product synthesis , Isohyenanchin can be utilized to create complex molecular structures found in nature. Its reactivity could be harnessed to form critical bonds, enabling the total synthesis of intricate natural products. This application is crucial for understanding biological processes and could lead to the discovery of new drugs .

Drug Discovery

Isohyenanchin’s applications in drug discovery are vast. It can be used to study drug-target interactions, aiding in the identification of new drug candidates. Additionally, its structure could be pivotal in the development of high-throughput screening methods to accelerate the drug discovery process .

Wirkmechanismus

Target of Action

Isohyenanchin, also known as Hydroxycoriatin, primarily targets RDLac homo-oligomers . These are a type of ion channel that plays a crucial role in the nervous system. Additionally, Isohyenanchin is a weak antagonist of ionotropic GABA receptors , which are critical for inhibitory neurotransmission in the central nervous system.

Mode of Action

As an antagonist, Isohyenanchin binds to its targets (RDLac homo-oligomers and ionotropic GABA receptors) and inhibits their normal function . This inhibition can lead to changes in the electrical activity of neurons, potentially affecting various neurological processes.

Pharmacokinetics

Like many other compounds, its bioavailability would be influenced by factors such as its absorption in the digestive tract, distribution throughout the body, metabolic stability, and rate of excretion .

Result of Action

The molecular and cellular effects of Isohyenanchin’s action would be primarily related to its inhibition of RDLac homo-oligomers and ionotropic GABA receptors . This could lead to changes in neuronal activity and potentially affect various neurological processes.

Eigenschaften

IUPAC Name |

(1S,2R,3S,5R,6R,7R,8S,9R,12S)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O7/c1-12(2,18)5-6-11(17)21-7(5)8(16)13(3)14(4-20-14)9-10(22-9)15(6,13)19/h5-10,16,18-19H,4H2,1-3H3/t5-,6+,7+,8+,9+,10-,13-,14+,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLYIEOSKVYJIP-XIWURNNGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(C3C(C(C1(C4C(C25CO5)O4)O)C(=O)O3)C(C)(C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@@H]([C@H]3[C@H]([C@@H]([C@@]1([C@@H]4[C@H]([C@]25CO5)O4)O)C(=O)O3)C(C)(C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isohyenanchin | |

Q & A

Q1: How does Isohyenanchin interact with its target and what are the downstream effects?

A1: Isohyenanchin acts as an antagonist of ionotropic GABA receptors. [, ] Specifically, it inhibits the binding of [35S]‐tert‐butylbicyclophosphorothionate (TBPS) to rat GABAA receptors. [] Electrophysiological studies using two-electrode voltage-clamp on Xenopus oocytes expressing Drosophila GABA receptor subunits (RDLac) demonstrated that Isohyenanchin dose-dependently antagonizes GABA-induced currents. [] This antagonistic action disrupts the normal inhibitory neurotransmission mediated by GABA receptors.

Q2: How does the structure of Isohyenanchin compare to other related compounds and how does this affect its potency on GABA receptors?

A2: Isohyenanchin belongs to a group of terpenoid compounds with a picrotoxane skeleton, similar to picrotoxinin, a known GABA receptor antagonist. [] Within this group, Isohyenanchin, dihydrotutin, and tutin are analogs that primarily differ in their axial C4 substituents. [] Isohyenanchin possesses a hydroxyisopropyl group at this position, while tutin has an isopropenyl group, and dihydrotutin falls in between. [] Studies on RDLac homo-oligomers revealed that tutin exhibited the most potent antagonistic activity, followed by dihydrotutin, with Isohyenanchin being the least potent among the three. [] This structure-activity relationship suggests that the nature of the C4 substituent significantly influences the antagonistic potency of these picrotoxane-based compounds on GABA receptors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,8R,9R,10S,15S)-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4,9,15-tetrol](/img/structure/B1180586.png)